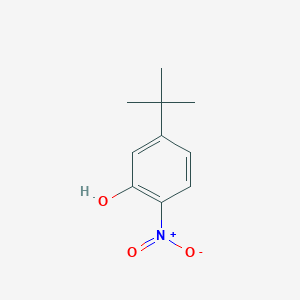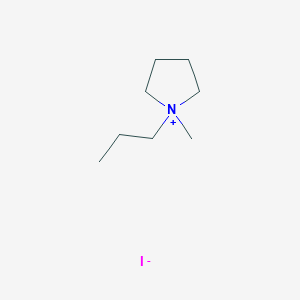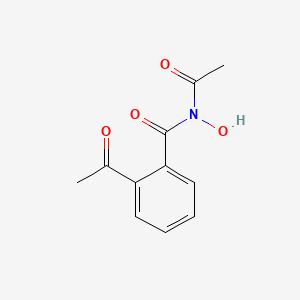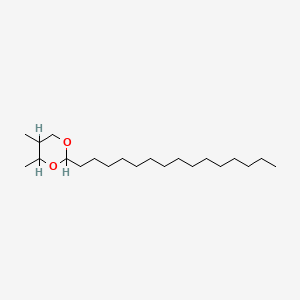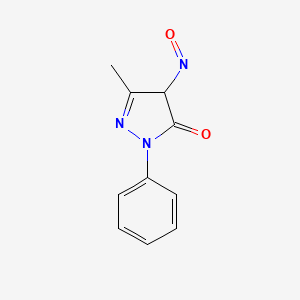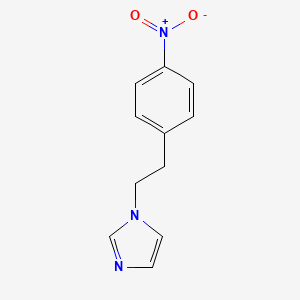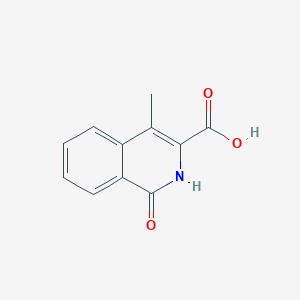
N,N',N'',N'''-Tetraphenylsilanetetramine
Vue d'ensemble
Description
N,N',N'',N'''-Tetraphenylsilanetetramine (TPSTA) is a chemical compound that has been widely used in scientific research due to its unique properties. TPSTA is a tetrahedral molecule that contains four phenyl rings and a silicon atom in the center. This compound is known for its ability to form stable complexes with metal ions, making it an essential tool in various fields of chemistry and biochemistry.
Applications De Recherche Scientifique
Enhancing Semiconductor Electrode Properties
In another application, Hilal et al. (2002) explored the use of metalloporphyrin/polysiloxane composites, incorporating N,N',N'',N'''-tetraphenylsilanetetramine-like structures, to modify n-GaAs electrode surfaces. The modification significantly improved the photoelectrochemical efficiency and stability of the electrodes, indicating a promising approach to enhancing semiconductor devices. The n-GaAs/polymer/MnP system showed higher light-to-electricity conversion efficiency and improved stability against degradation, underscoring the material's potential in solar energy conversion and photoelectrochemical applications (Hilal, Masoud, Shakhshir, & Jisrawi, 2002).
Advanced Polymerization Techniques
Furthermore, N,N',N'',N'''-tetraphenylsilanetetramine-related compounds have been utilized in advanced polymerization techniques. Xia and Matyjaszewski (1997) demonstrated the use of multidentate amines, akin to N,N',N'',N'''-tetraphenylsilanetramine, in copper-mediated atom transfer radical polymerization (ATRP) of various monomers. The study highlighted the efficiency of these amines as ligands in ATRP, leading to well-controlled polymerization with linear molecular weight growth and low polydispersities. This research opens new avenues for the synthesis of high-performance polymers with tailored properties for industrial and technological applications (Xia & Matyjaszewski, 1997).
Propriétés
IUPAC Name |
N-trianilinosilylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4Si/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24/h1-20,25-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFAMSOGMPDBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N[Si](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539862 | |
| Record name | N,N',N'',N'''-Tetraphenylsilanetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5700-43-6 | |
| Record name | N,N',N'',N'''-Tetraphenylsilanetetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



